molecular formula C12H9ClFNO2S B287372 3-Fluoro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate

3-Fluoro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B287372
M. Wt: 285.72 g/mol
InChI Key: CHXONYWGOJNRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound used for scientific research purposes. It is a heterocyclic compound that contains both a thiazole and ester functional group. This compound is synthesized using a specific method and has various scientific research applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to act by inhibiting certain enzymes or pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 3-Fluoro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate in lab experiments include its potential biological activity and its ease of synthesis. However, its limitations include its limited solubility in water and its potential toxicity.

Future Directions

For research on 3-Fluoro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate include further studies on its mechanism of action, its potential as a drug candidate, and its toxicity profile. Additionally, research could focus on the synthesis of analogs with improved biological activity and solubility.

Synthesis Methods

The synthesis of 3-Fluoro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of 2-chloro-4-methylthiazole-5-carboxylic acid with 3-fluoro-2-methylphenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate to form the final product.

Scientific Research Applications

3-Fluoro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has various scientific research applications. It is used as a starting material for the synthesis of other compounds with potential biological activity. It has been reported to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.

properties

Product Name

3-Fluoro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C12H9ClFNO2S

Molecular Weight

285.72 g/mol

IUPAC Name

(3-fluoro-2-methylphenyl) 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H9ClFNO2S/c1-6-8(14)4-3-5-9(6)17-11(16)10-7(2)15-12(13)18-10/h3-5H,1-2H3

InChI Key

CHXONYWGOJNRSZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)OC(=O)C2=C(N=C(S2)Cl)C

Canonical SMILES

CC1=C(C=CC=C1F)OC(=O)C2=C(N=C(S2)Cl)C

Origin of Product

United States

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